1-butyl-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one hydrochloride
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Overview
Description
1-butyl-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolidinone ring, a benzimidazole moiety, and a dimethylphenoxyethyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one hydrochloride typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the Dimethylphenoxyethyl Group: The 2,6-dimethylphenoxyethyl group can be introduced via an etherification reaction using 2,6-dimethylphenol and an appropriate alkylating agent.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Final Assembly: The final compound is assembled by coupling the benzimidazole core with the pyrrolidinone ring and the dimethylphenoxyethyl group under suitable reaction conditions, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-butyl-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 1-butyl-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one acetate
Uniqueness
1-butyl-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one hydrochloride is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-butyl-4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2.ClH/c1-4-5-13-27-17-20(16-23(27)29)25-26-21-11-6-7-12-22(21)28(25)14-15-30-24-18(2)9-8-10-19(24)3;/h6-12,20H,4-5,13-17H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNNJPFGTPMTMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=C(C=CC=C4C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049752-53-5 |
Source
|
Record name | 2-Pyrrolidinone, 1-butyl-4-[1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049752-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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